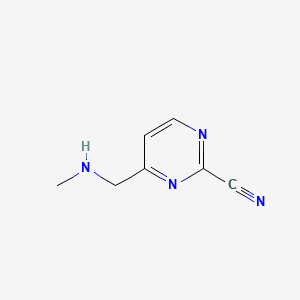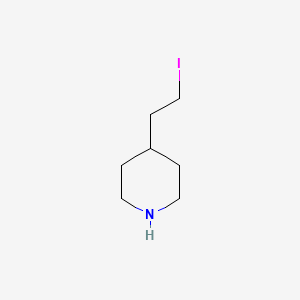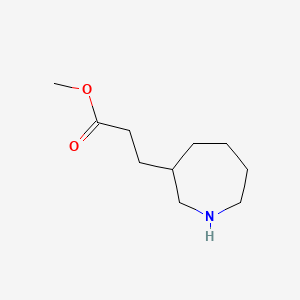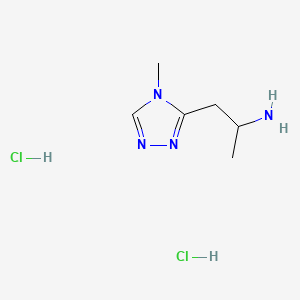
2-Acetamido-2-(3-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H10FNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetamido group and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(3-fluorophenyl)acetic acid typically involves the acylation of 3-fluoroaniline with acetic anhydride, followed by the reaction with glycine. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium acetate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Acetamido-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Acetamido-2-(3-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Acetamido-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Fluorophenylacetic acid: Similar structure but lacks the acetamido group.
3-Fluorophenylacetic acid: Similar structure but with the fluorine atom in a different position.
2-Acetamidoacetic acid: Similar structure but lacks the fluorophenyl group.
Uniqueness
2-Acetamido-2-(3-fluorophenyl)acetic acid is unique due to the presence of both the acetamido and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetamido group provides additional sites for interaction with biological targets.
特性
分子式 |
C10H10FNO3 |
|---|---|
分子量 |
211.19 g/mol |
IUPAC名 |
2-acetamido-2-(3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
InChIキー |
YZRAENDOAWVTFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C1=CC(=CC=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
![3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)


![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)






![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
